molecular formula C9H8BrN3O2 B1456927 Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate CAS No. 916326-80-2

Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate

Cat. No. B1456927
Key on ui cas rn: 916326-80-2
M. Wt: 270.08 g/mol
InChI Key: GGILHBFZRKBNSR-UHFFFAOYSA-N
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Patent
US07541367B2

Procedure details

Sodium hydride (47 mg, 60% in mineral oil, 1.18 mmol) was added in portions to a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methyl ester Compound 1b (0.3 g, 1.17 mmol) in dry THF (20 mL) at 0° C. The mixture was stirred at 0° C. for 15 minutes then methyl iodide (80 μl, 1.29 mmol) was added. The reaction was warmed to room temperature gradually and stirred overnight. the solvent was removed and the residue was purified by silica gel chromatography (10% to 50% of ethyl acetate in hexanes) to yield 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methyl ester Compound 11a (0.31 g, 97% yield) as a white powder. 1H NMR (400 MHz, CDCl3) δ 9.89 (s, 2H), 4.51 (s, 3H), 3.37 (s, 3H); MS (ESI) m/z: 271 (M+H+).
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1b
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step Two
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]([C:7]1[C:15]2[C:10](=[N:11][CH:12]=[C:13]([Br:16])[CH:14]=2)[NH:9][N:8]=1)=[O:6].[CH3:17]I>C1COCC1>[CH3:3][O:4][C:5]([C:7]1[C:15]2[C:10](=[N:11][CH:12]=[C:13]([Br:16])[CH:14]=2)[N:9]([CH3:17])[N:8]=1)=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
47 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NNC2=NC=C(C=C21)Br
Name
1b
Quantity
0.3 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
80 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature gradually
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (10% to 50% of ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(=O)C1=NN(C2=NC=C(C=C21)Br)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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